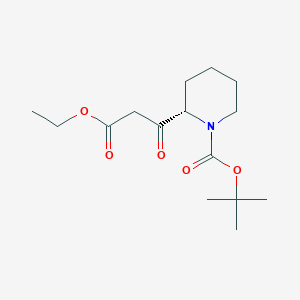
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a complex chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a cyclohexyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves multi-step organic reactions. One common method includes the use of fructose-1,6-bisphosphate aldolase to catalyze the aldol reaction of dihydroxyacetone phosphate on hydroxynitrobutanals. This process is highly stereoselective and involves a one-pot, two-enzyme process where three reactions occur: aldolization, phosphate hydrolysis, and intramolecular spontaneous nitroaldolization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enzymatic processes, optimized for higher yields and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce aminocyclitols.
Applications De Recherche Scientifique
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a potential tool for studying cellular interactions and biosynthesis of glycoproteins.
Medicine: Investigated for its potential as an antibiotic, anti-diabetic, and antiviral agent. It is also explored for its use in treating lysosomal storage disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. By inhibiting these enzymes, the compound can affect various biological processes, including the digestion of carbohydrates and the biosynthesis of glycoproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valiolamine: Another aminocyclitol with glycosidase inhibitory properties.
Voglibose: A similar compound used as an anti-diabetic agent.
N-octyl-4-epi-β-valienamine: Used for treating lysosomal storage disorders.
Uniqueness
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its multiple phosphate groups and its specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H40N8O18P4 |
|---|---|
Poids moléculaire |
636.32 g/mol |
Nom IUPAC |
octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
Clé InChI |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate](/img/structure/B1504115.png)
![2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1504118.png)
![2-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1504124.png)

![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)




![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
